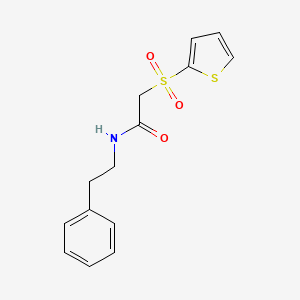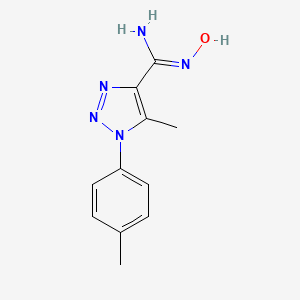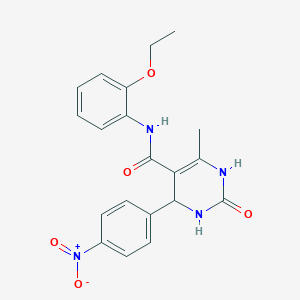![molecular formula C5H3BrN4 B2844051 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1359702-68-3](/img/structure/B2844051.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolo[1,5-a]pyrazine core with a bromine atom attached at the 2-position . The InChI code for this compound is 1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 199.01 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of Pyrazole Derivatives : A study by Abunada et al. (2008) explored the synthesis of various pyrazole derivatives, including those related to [1,2,4]triazolo[1,5-a]pyrazine, for antimicrobial purposes. The reactions involved hydrazonyl bromides and active methylene compounds, leading to the production of compounds with potential antimicrobial activity (Abunada et al., 2008).
Versatile Precursors for Novel Compounds : Salem et al. (2016) reported the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} from 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. These compounds were synthesized as novel structures, showcasing the versatility of bromo-substituted precursors in creating new heterocyclic compounds with potential biological activities (Salem et al., 2016).
Biological Activities
Antibacterial and Antifungal Activities : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, some of which involved [1,2,4]triazolo[1,5-a]pyrazine frameworks, to evaluate their antibacterial and antifungal properties. These compounds showed promising activities against certain strains of bacteria and fungi, indicating their potential as antimicrobial agents (Hassan, 2013).
Cardiovascular Agents : A study by Sato et al. (1980) focused on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrazine derivatives, for their coronary vasodilating and antihypertensive activities. Among these compounds, certain derivatives were identified as promising potential cardiovascular agents (Sato et al., 1980).
Antimicrobial and Antitumor Properties : The synthesis and evaluation of 1,2,4-triazolo[4,3-b][1,2,4]triazines and tetrazines for their antibacterial, antifungal, and anti-inflammatory activities were explored by El-Reedy and Soliman (2020). These compounds showed high activity levels, suggesting their potential in developing new antimicrobial and anti-inflammatory agents (El-Reedy & Soliman, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, a closely related class of compounds, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation, oxygen sensing, and signal transduction .
Mode of Action
Based on the known activities of related compounds, it can be inferred that it likely interacts with its targets to modulate their activity . This could involve binding to the active site of the target protein, leading to conformational changes that affect the protein’s function .
Biochemical Pathways
Given the known targets of related compounds, it can be speculated that it may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
Based on the known activities of related compounds, it can be inferred that it may have potential anti-inflammatory, anti-hypoxic, and anti-proliferative effects .
Propriétés
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDWNUAQTFFYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)

![N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2843973.png)

![1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2843977.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2843979.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2843981.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2843984.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2843987.png)
![14-(3,4-dimethoxyphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2843989.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2843990.png)
